molecular formula C5H3BrN2OS B11081973 5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile

5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile

Cat. No.: B11081973
M. Wt: 219.06 g/mol
InChI Key: WHXNOPDEPZEJFT-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-1,2-thiazole-4-carbonitrile with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-3-methoxy-1,2-thiazole-4-carbonitrile derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities. The presence of the bromine atom and the nitrile group enhances its binding affinity to biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism by which 5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites. The nitrile group can form hydrogen bonds or dipole interactions, while the bromine atom can participate in halogen bonding, enhancing the compound’s overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1,2-thiazole-4-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-1,2-thiazole-4-carbonitrile: Lacks the methoxy group, which affects its solubility and electronic properties.

    5-Bromo-3-methyl-1,2-thiazole-4-carbonitrile: The methyl group instead of the methoxy group alters its steric and electronic characteristics.

Uniqueness

5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile is unique due to the combination of the bromine atom and the methoxy group, which provides a distinct set of chemical and physical properties

Properties

Molecular Formula

C5H3BrN2OS

Molecular Weight

219.06 g/mol

IUPAC Name

5-bromo-3-methoxy-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C5H3BrN2OS/c1-9-5-3(2-7)4(6)10-8-5/h1H3

InChI Key

WHXNOPDEPZEJFT-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1C#N)Br

Origin of Product

United States

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